5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Cyclopropyl group addition: The cyclopropyl group can be added using cyclopropanation reactions.
Carboxamide formation: The carboxamide group can be introduced through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for better yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs.
Therapeutic Agents: It may have potential therapeutic applications in treating diseases.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Polymers: It can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
- 5-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carboxamide lies in its specific structural features, such as the presence of the cyclopropyl group, which may impart unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1184913-76-5 |
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Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-4-3-5(4)7-6(9(11)14)8(10)13(2)12-7/h4-5H,3,10H2,1-2H3,(H2,11,14) |
InChI Key |
FLINFBMXIGAVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NN(C(=C2C(=O)N)N)C |
Origin of Product |
United States |
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